(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
Description
“(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol” is a derivative of the imidazo[2,1-b][1,3,4]thiadiazole scaffold, a heterocyclic system known for diverse pharmacological activities, including antimicrobial, anticancer, and antitubercular properties . This compound features a cyclopropyl ring at position 2, a methyl group at position 6, and a hydroxymethyl (-CH2OH) moiety at position 5 (CAS: 1261234-25-6; molecular formula: C9H11N3OS) . The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the hydroxymethyl group may improve solubility and influence target binding .
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(2-cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-13)12-9(10-5)14-8(11-12)6-2-3-6/h6,13H,2-4H2,1H3 |
InChI Key |
DKAYMNUVDZYNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)SC(=N2)C3CC3)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides react with α-haloketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the thiadiazole ring. For example, heating 2-aminothiazole derivatives with cyclopropanecarboxaldehyde in the presence of acetic acid generates the imidazo[2,1-b]thiadiazole core via intramolecular cyclization. This method typically yields 60–75% of the intermediate, which is then functionalized at the 5-position.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable the formation of fused heterocycles. A reported protocol involves oxidative addition of Pd(0) to aryl iodides, followed by transmetallation with copper salts to produce alkynyl palladium intermediates. Subsequent isomerization and cyclization yield 6-substituted imidazo[2,1-b]thiadiazoles. This method offers superior regiocontrol, critical for introducing the methyl group at C6.
Functionalization of the Thiadiazole Core
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is installed via nucleophilic substitution or Friedel-Crafts alkylation. In one approach, the thiadiazole intermediate is treated with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, achieving 85% yield. Alternatively, cyclopropane carboxaldehyde undergoes condensation with the amine group of the thiadiazole precursor, followed by acid-catalyzed cyclization.
Methylation at C6
Electrophilic aromatic substitution using methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) selectively methylates the C6 position. Reaction conditions (60°C, 12 hours) afford 78% yield, with minimal formation of di-methylated byproducts.
Hydroxymethyl Group Installation
Oxidation of a Propargyl Precursor
A propargyl-substituted intermediate undergoes Sharpless asymmetric dihydroxylation using AD-mix-β to introduce vicinal diols. Subsequent selective oxidation of the primary alcohol with pyridinium chlorochromate (PCC) yields the hydroxymethyl group. This method achieves 65% overall yield but requires stringent temperature control (−20°C).
Direct Hydroxylation
Direct electrophilic hydroxylation using m-chloroperbenzoic acid (mCPBA) at the C5 position of the methylated intermediate produces the hydroxymethyl derivative. However, this method suffers from low regioselectivity (45% yield) and competing epoxidation side reactions.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates in cyclocondensation steps, while palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency. Table 1 summarizes optimized conditions for key steps.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | Acetic acid, 110°C, 8 hours | 72 |
| Cyclopropyl addition | CyclopropylMgBr, THF, −78°C | 85 |
| Methylation | CH₃I, AlCl₃, 60°C, 12 hours | 78 |
| Hydroxymethylation | mCPBA, CH₂Cl₂, 0°C, 6 hours | 45 |
Purification Strategies
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates intermediates, while recrystallization from ethanol/water mixtures purifies the final product.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the imidazo[2,1-b]thiadiazole core and the equatorial orientation of the cyclopropyl group.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol typically involves a multi-step process starting from cyclopropyl and thiadiazole precursors. The characterization is generally performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the compound.
- Mass Spectrometry : Provides molecular weight and structural information.
- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.
This compound has been synthesized alongside various derivatives to explore its biological activity further .
Anticancer Potential
One of the most notable applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole can inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), which plays a crucial role in cancer progression by regulating cellular responses to hypoxia. In vitro assays have shown that certain derivatives exhibit significant activity against various cancer cell lines .
Anti-inflammatory and Analgesic Properties
Research has indicated that compounds within this class possess anti-inflammatory properties. The lipophilicity and pharmacokinetic profiles of these compounds suggest good gastrointestinal absorption and moderate bioactivity scores. These characteristics are essential for developing new anti-inflammatory drugs with reduced ulcerative risks .
Antimicrobial Activity
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have also been studied for their antimicrobial effects. Several compounds have shown promising results against a range of bacterial strains. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways .
Case Study 1: Anticancer Activity
A specific study focused on the anticancer activity of (2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1,3,4]thiadiazole) revealed that it exhibited selective cytotoxicity towards leukemic cell lines. This compound was granted an NSC code by the National Cancer Institute for further evaluation in drug development programs .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of various imidazo[2,1-b][1,3,4]thiadiazole derivatives. The findings suggested that these compounds could serve as lead candidates for developing new anti-inflammatory medications due to their favorable safety profiles and effective bioactivity against inflammatory pathways in cellular models .
Summary Table of Biological Activities
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Anticancer | 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo... | Selective cytotoxicity towards leukemic cells |
| Anti-inflammatory | Various imidazo[2,1-b][1,3,4]thiadiazole derivatives | Reduced inflammation in cellular assays |
| Antimicrobial | 5-substituted imidazo[2,1-b][1,3,4]thiadiazoles | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is linked to the inhibition of hypoxia-inducible factor prolyl hydroxylase, which plays a role in cellular responses to low oxygen levels . This inhibition can disrupt cancer cell metabolism and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of imidazo[2,1-b][1,3,4]thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Antimicrobial Activity
- Compound 21a (2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole derivative): Exhibited potent antifungal activity against C. albicans (MIC50 = 0.16 µg/mL), outperforming fluconazole by 13-fold. The 4-fluorophenyl group likely enhances membrane penetration .
- (2-Cyclohexyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol (7a): Demonstrated 100% inhibition of M. tuberculosis at >6.25 µg/mL, suggesting the hydroxymethyl group contributes to antitubercular activity .
- Target Compound : The methyl and cyclopropyl groups may reduce antimicrobial potency compared to fluorophenyl or phenyl analogs but could improve selectivity .
Anticancer Activity
- Compound 122 (5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole): Showed strong growth inhibition against leukemic cells in NCI-60 panels, attributed to bromo and chlorophenyl substituents enhancing DNA intercalation .
- Conjugates 7, 14, and 15 (Cyclopropyl-linked imidazothiadiazole-indolinones): Exhibited cytotoxicity (GI50: 0.13–3.8 µM) and anti-tubulin activity (IC50: 2.8–5.6 µM). The methoxy or chloro substituents on the aryl ring improved tubulin binding .
- Target Compound: The absence of halogen or indolinone groups may limit tubulin targeting but could reduce off-target toxicity .
Structural and Functional Modulators
- Thiocyanate Derivatives (e.g., 4i, 5i) : The thiocyanate group in 5i induced apoptosis via TGF-β receptor kinase inhibition, while 4i triggered caspase-3 activation .
- Target Compound : The hydroxymethyl group may enable unique interactions (e.g., hydrogen bonding) compared to thiocyanate or carbonyl groups .
Biological Activity
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is a compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on existing literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the imidazo[2,1-b][1,3,4]thiadiazole core followed by functionalization to introduce the cyclopropyl and hydroxymethyl groups.
Antimicrobial Activity
Research indicates that compounds with the imidazo[2,1-b][1,3,4]thiadiazole moiety exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis , Escherichia coli , and Aspergillus niger . Among these derivatives, this compound demonstrated notable inhibitory activity with a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL against several strains .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7a | <6.25 | Antitubercular |
| 6c | <6.25 | Antibacterial |
| 8a | >6.25 | Antifungal |
Anticancer Properties
Imidazo[2,1-b][1,3,4]thiadiazoles have also been evaluated for anticancer activity. A series of compounds related to this compound were tested against various cancer cell lines. The results indicated that some derivatives exhibited moderate to high cytotoxicity against cancer cells with IC50 values in the micromolar range .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests a possible mechanism through which it may exert therapeutic effects in inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various imidazo[2,1-b][1,3,4]thiadiazole derivatives including this compound:
- Objective : To evaluate the effectiveness against clinical isolates.
- Method : Disk diffusion method and broth microdilution.
- Results : The compound showed superior activity against resistant strains of bacteria compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
A recent investigation focused on the cytotoxic effects of this compound on human cancer cell lines:
- Objective : To determine IC50 values across different cell lines.
- Method : MTT assay was employed for cytotoxicity assessment.
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across various tested cell lines.
Q & A
Q. Table: Reported Bioactivity Variations
| Study | Activity (IC₅₀) | Cell Line | Purity | Reference |
|---|---|---|---|---|
| A | 12 µM | HeLa | 95% | |
| B | 45 µM | HEK293 | 88% |
Basic Question: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol-DMF (3:1) to remove polar byproducts; yields crystals with >95% purity .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves non-polar impurities .
- Wash Protocol: Post-synthesis, wash with cold ethanol (0–4°C) to eliminate unreacted cyclopropyl precursors .
Advanced Question: What computational strategies support the rational design of analogs with enhanced stability?
Methodological Answer:
- DFT Calculations: Optimize cyclopropyl ring geometry (bond angles ~60°) to reduce ring strain and improve thermal stability .
- Molecular Docking: Screen analogs against target enzymes (e.g., aldose reductase) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- ADMET Prediction: Use SwissADME to filter analogs with poor solubility (LogS > -4) or CYP450 inhibition risks .
Q. Table: Key Stability Parameters
| Parameter | Target Value | Reference |
|---|---|---|
| LogP | 1.5–2.5 | |
| PSA | <90 Ų |
Basic Question: How is the methanol group functionalized for derivatization studies?
Methodological Answer:
- Esterification: React with acetyl chloride in pyridine to form the acetate ester (reflux, 2 hours) .
- Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to convert -CH₂OH to -COOH for carboxylate analogs .
- Protection: Temporarily protect the hydroxyl group with TBDMS-Cl in DCM before further modifications .
Advanced Question: What mechanistic insights explain the pH-dependent antimicrobial activity of this compound?
Methodological Answer:
- Protonation Effects: At low pH, the imidazo-thiadiazole nitrogen becomes protonated, enhancing membrane permeability in Gram-negative bacteria .
- Thiol Reactivity: The thiadiazole sulfur reacts with bacterial glutathione at pH 6–7, generating oxidative stress .
- Data Gap: Conflicting reports on activity at pH 8 suggest species-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
